molecular formula C14H17FN2 B15226432 6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B15226432
M. Wt: 232.30 g/mol
InChI Key: ILNBWKFDDUAYEN-UHFFFAOYSA-N
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Description

6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes using advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles and quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit protein kinases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its stability and bioactivity compared to other indole derivatives .

Properties

Molecular Formula

C14H17FN2

Molecular Weight

232.30 g/mol

IUPAC Name

6-fluoro-3,3,9-trimethyl-1,2,4,5-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C14H17FN2/c1-8-4-5-10(15)13-12(8)9-7-16-14(2,3)6-11(9)17-13/h4-5,16-17H,6-7H2,1-3H3

InChI Key

ILNBWKFDDUAYEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(CC(NC3)(C)C)NC2=C(C=C1)F

Origin of Product

United States

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